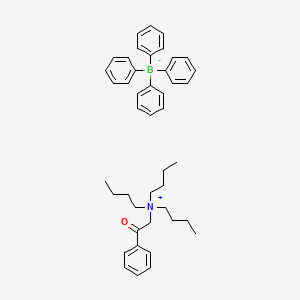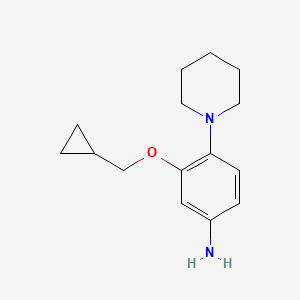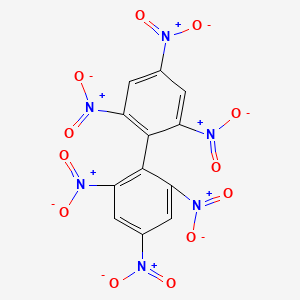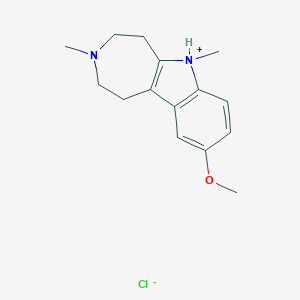
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is a complex organic compound with a unique structure that combines elements of both azepine and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the necessary side chains, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: Shares a similar core structure but differs in the substitution pattern.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another complex organic compound with a different ring system.
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid: A structurally related compound with different functional groups.
Uniqueness
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is unique due to its specific combination of azepine and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
15923-06-5 |
|---|---|
Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
9-methoxy-3,6-dimethyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-8-6-12-13-10-11(18-3)4-5-14(13)17(2)15(12)7-9-16;/h4-5,10H,6-9H2,1-3H3;1H |
InChI Key |
PNGKUOUIQOVSAP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2=C(CCN(CC2)C)C3=C1C=CC(=C3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



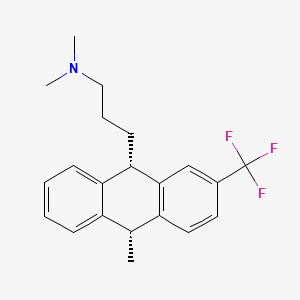
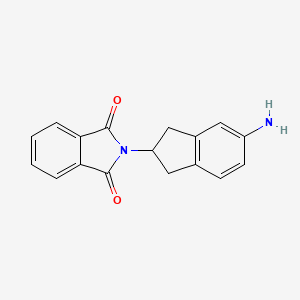
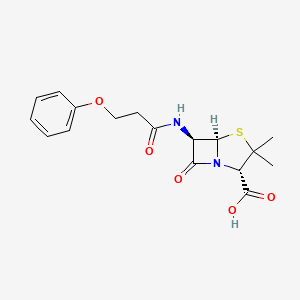
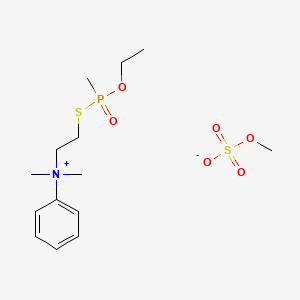
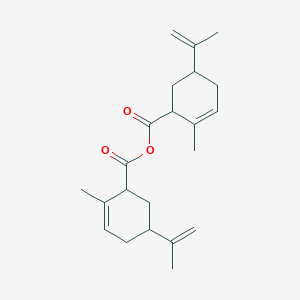
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
